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molecular formula C30H24BrF2N3O2 B8598562 (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester

(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester

Cat. No. B8598562
M. Wt: 576.4 g/mol
InChI Key: HTUJXNNBCXWTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088368B2

Procedure details

6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-aza-spiro[2.4]heptane-5-carboxylic acid benzyl ester (800 mg, 1.38 mmol) was dissolved in DCM (15 mL) and HBr in AcOH (37%, 2 mL) was added and stirring at room temperature was continued. After 180 minutes, the suspension was diluted with hexanes and the solid was collected via filtration and was washed with hexanes and subjected to vacuum. The crude material was used in the next step without further purification. The crude material was dissolved in DMF (4.0 mL) and DIEA (356 mg, 2.76 mmol) was added. A solution of 2-(L)-Methoxycarbonylamino-3-methyl-butyric acid (242 mg, 1.38 mmol), HATU (524 mg, 1.38 mmol) and DIEA (178 mg, 1.38 mmol) in DMF (1 mL) was added. The reaction was stirred at room temperature. After 50 minutes, the reaction was diluted with EtOAc and was washed with aqueous bicarbonate solution, aqueous LiCl solution (5%), brine, and was dried over sodium sulfate. Filtration and removal of solvents in vacuo gave the crude material, which was purified by silica gel chromatography (eluent: EtOAc/hexanes) to yield the slightly impure product (1-{6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-aza-spiro[2.4]heptane-5-carbonyl}-2-methyl-propyl)-carbamic acid methyl ester (878 mg). LCMS-ESI+: calc'd for C29H29BrF2N4O3: 599.5 (M+); Found: 598.5/600.5 (M+H+).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
356 mg
Type
reactant
Reaction Step Four
[Compound]
Name
2-(L)-Methoxycarbonylamino-3-methyl-butyric acid
Quantity
242 mg
Type
reactant
Reaction Step Five
Name
Quantity
524 mg
Type
reactant
Reaction Step Five
Name
Quantity
178 mg
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([N:11]1[CH:17]([C:18]2[NH:19][C:20]([C:23]3[CH:35]=[CH:34][C:33]4[C:32]5[C:27](=[CH:28][C:29]([Br:36])=[CH:30][CH:31]=5)[C:26]([F:38])([F:37])[C:25]=4[CH:24]=3)=[CH:21][N:22]=2)[CH2:16][C:13]2([CH2:15][CH2:14]2)[CH2:12]1)=O)C1C=CC=CC=1.Br.CCN([CH:46]([CH3:48])[CH3:47])C(C)C.[CH3:49][N:50](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C[CH2:74][O:75][C:76](C)=[O:77]>C(Cl)Cl.CC(O)=O.CN(C=O)C>[CH3:74][O:75][C:76](=[O:77])[NH:50][CH:49]([C:9]([N:11]1[CH:17]([C:18]2[NH:19][C:20]([C:23]3[CH:35]=[CH:34][C:33]4[C:32]5[C:27](=[CH:28][C:29]([Br:36])=[CH:30][CH:31]=5)[C:26]([F:38])([F:37])[C:25]=4[CH:24]=3)=[CH:21][N:22]=2)[CH2:16][C:13]2([CH2:15][CH2:14]2)[CH2:12]1)=[O:8])[CH:46]([CH3:47])[CH3:48] |f:3.4|

Inputs

Step One
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2(CC2)CC1C=1NC(=CN1)C1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
356 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
2-(L)-Methoxycarbonylamino-3-methyl-butyric acid
Quantity
242 mg
Type
reactant
Smiles
Name
Quantity
524 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
178 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was collected via filtration
WASH
Type
WASH
Details
was washed with hexanes
CUSTOM
Type
CUSTOM
Details
The crude material was used in the next step without further purification
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in DMF (4.0 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature
WAIT
Type
WAIT
Details
After 50 minutes
Duration
50 min
WASH
Type
WASH
Details
was washed with aqueous bicarbonate solution, aqueous LiCl solution (5%), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvents in vacuo
CUSTOM
Type
CUSTOM
Details
gave the crude material, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (eluent: EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
180 min
Name
Type
product
Smiles
COC(NC(C(C)C)C(=O)N1CC2(CC2)CC1C=1NC(=CN1)C1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 878 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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